Tropatepine

Catalog No.
S616286
CAS No.
27574-24-9
M.F
C22H23NS
M. Wt
333.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropatepine

CAS Number

27574-24-9

Product Name

Tropatepine

IUPAC Name

(1S,5S)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane

Molecular Formula

C22H23NS

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3/t17-,18-/m0/s1

InChI Key

JOQKFRLFXDPXHX-ROUUACIJSA-N

SMILES

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2

Synonyms

3-dibenzo(b,e)thiepin-11(6H)-ylidene- 1 alpha H,5 alpha H-tropane, Lepticur, tropatepine

Canonical SMILES

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2

Isomeric SMILES

CN1[C@H]2CC[C@H]1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2

Tropatepine is a naturally occurring alkaloid found in various plants, including belladonna (Atropa belladonna), henbane (Hyoscyamus niger), and mandrake (Mandragora officinarum) []. While it possesses some anticholinergic properties similar to atropine, its scientific research applications focus on different areas. Here's a breakdown of some key research areas involving tropatepine:

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine, a crucial neurotransmitter. Tropatepine has been shown to inhibit AChE activity in some studies []. This has led to research exploring its potential role in treating Alzheimer's disease and other neurodegenerative conditions where AChE dysfunction is implicated []. However, further research is needed to determine its efficacy and safety for these purposes.

Anticonvulsant Effects

Some studies suggest tropatepine may possess anticonvulsant properties. Research on animal models indicates it might help reduce seizure activity []. However, the mechanisms behind this effect are not fully understood, and more research is necessary to determine its potential application in treating epilepsy.

Anti-inflammatory Properties

Emerging research suggests tropatepine might have anti-inflammatory properties. Studies have shown it can reduce inflammation in some cell cultures []. This opens avenues for further investigation into its potential role in treating inflammatory diseases.

Other Research Areas

Tropatepine is also being investigated for its potential applications in other areas, including:

  • Protection against neurotoxicity []
  • Management of motion disorders []

Tropatepine is a chemical compound classified as an anticholinergic agent, primarily used in the treatment of Parkinson's disease and other movement disorders. It is known by the brand name Lepticur and is particularly effective in managing extrapyramidal symptoms induced by neuroleptic medications. The molecular formula for Tropatepine is C22H23NSC_{22}H_{23}NS, with a molar mass of approximately 333.49 g/mol . This compound belongs to the class of dibenzothiepins, which are characterized by a dibenzothiepin moiety—a structure consisting of two benzene rings connected by a thiepin ring .

  • Grignard Reaction:
    3 Chlorotropane+Dibenzo b e thiepin 11 6H oneTropatepine after dehydration \text{3 Chlorotropane}+\text{Dibenzo b e thiepin 11 6H one}\rightarrow \text{Tropatepine after dehydration }

This method highlights the compound's synthetic pathway, emphasizing its organic chemistry background .

Tropatepine exhibits significant biological activity as an anticholinergic agent. It works by blocking the action of acetylcholine at muscarinic receptors, which helps alleviate symptoms associated with Parkinson's disease, such as tremors and rigidity. Additionally, it may enhance dopaminergic activity indirectly by reducing cholinergic overactivity in the central nervous system . Its effectiveness in treating extrapyramidal symptoms makes it a valuable drug in neuropharmacology.

The synthesis of Tropatepine can be detailed as follows:

  • Starting Materials:
    • 3-Chlorotropane
    • Dibenzo[b,e]thiepin-11(6H)-one
  • Procedure:
    • Conduct a Grignard reaction between 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one.
    • Follow the reaction with dehydration to form the olefin structure.
    • Isolate and purify Tropatepine from the reaction mixture.

This synthesis pathway is notable for its reliance on classical organic chemistry techniques, specifically the use of Grignard reagents, which are pivotal in forming carbon-carbon bonds .

Tropatepine is primarily used in clinical settings for:

  • Treatment of Parkinson's Disease: It alleviates motor symptoms associated with this neurodegenerative disorder.
  • Management of Extrapyramidal Symptoms: It counteracts side effects from antipsychotic medications, providing relief from drug-induced movement disorders .

Due to its anticholinergic properties, Tropatepine may also find applications in other areas where cholinergic modulation is beneficial.

Tropatepine has been studied for its interactions with various medications. Notably, it may increase the anticholinergic effects when used concurrently with drugs like loratadine and loxapine. Such interactions can enhance side effects or therapeutic efficacy, necessitating careful monitoring when co-administered with other anticholinergic agents or medications that influence neurotransmitter systems . Understanding these interactions is crucial for optimizing therapeutic regimens involving Tropatepine.

Tropatepine shares similarities with several other compounds within the class of anticholinergics and dibenzothiepins. Here are some comparable compounds:

Compound NameChemical FormulaPrimary UseUnique Features
TrihexyphenidylC20H26N2C_{20}H_{26}N_2AntiparkinsonianMore commonly used; older generation drug
BenztropineC21H25NC_{21}H_{25}NAntiparkinsonianDual action on dopamine reuptake
BiperidenC19H24N2C_{19}H_{24}N_2AntiparkinsonianSelective M1 receptor antagonist

Uniqueness of Tropatepine:

  • Unlike trihexyphenidyl and benztropine, Tropatepine has a distinct dibenzothiepin structure that may contribute to its unique pharmacological profile and efficacy against specific symptoms of Parkinson's disease.
  • Its specific mechanism in modulating cholinergic activity provides a targeted approach to managing movement disorders without significant sedative effects seen in some other anticholinergics.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

333.15512091 g/mol

Monoisotopic Mass

333.15512091 g/mol

Heavy Atom Count

24

UNII

C27HY5RFU5

Other CAS

27574-24-9

Wikipedia

Tropatepine

Dates

Modify: 2024-04-14
Lambert A, dachary JM, Marie C, Oules J, Pagot R, Sales M, Vauterin C: [A new synthetic antiparkinsonian drug, tropatepine hydrochloride in extrapyramidal syndromes induced by neuroleptics]. Encephale. 1976;2(2):115-21. [PMID:776591]

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